Indolizine-1-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
indolizine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-4-6-10-5-2-1-3-8(7)10/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGOEWVNTGUFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90347-97-0 | |
| Record name | indolizine-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context and Evolution of Indolizine Chemistry
The journey of indolizine (B1195054) chemistry began in 1890 when Italian chemist Angeli first prepared a related compound and proposed the name "pyrindole" for the parent base. jbclinpharm.org However, the first definitive synthesis of the indolizine scaffold (then called "pyrrocoline") was not reported until 1912 by Scholtz. jbclinpharm.orgijettjournal.orgcore.ac.uk Scholtz achieved this by treating 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures, followed by acid hydrolysis. jbclinpharm.orgijettjournal.org The structure of this new compound, which displayed properties similar to pyrroles and indoles, was later confirmed by Diels and Alder. jbclinpharm.org
Over the decades, several key synthetic methodologies were developed, forming the bedrock of modern indolizine chemistry. The most prominent among these are the Tschitschibabin (also spelled Chichibabin) reaction and 1,3-dipolar cycloaddition reactions. ijettjournal.orgchim.itnih.gov The Tschitschibabin synthesis involves the base-mediated cyclization of N-(2-oxoalkyl)pyridinium salts. beilstein-journals.orgacs.org The 1,3-dipolar cycloaddition, a highly versatile method, typically involves the reaction of pyridinium (B92312) ylides with electron-deficient alkenes or alkynes. ijettjournal.orgchim.it These classical methods have been continuously refined and remain fundamental for accessing the indolizine core. rsc.orgrsc.org
Table 1: Foundational Synthetic Approaches to the Indolizine Scaffold
| Method | Description | Key Features | Reference(s) |
| Scholtz Synthesis | The first reported synthesis, involving the high-temperature reaction of 2-methylpyridine with acetic anhydride followed by hydrolysis. | Historical significance; harsh reaction conditions. | jbclinpharm.orgijettjournal.org |
| Tschitschibabin Reaction | Base-mediated intramolecular cyclization of quaternized pyridine (B92270) derivatives, such as 1-(2-oxoalkyl)-2-methylpyridinium salts. | A classical and widely used method for forming the indolizine ring. | nih.govbeilstein-journals.orgacs.org |
| 1,3-Dipolar Cycloaddition | Reaction between pyridinium ylides (the 1,3-dipole) and dipolarophiles like activated alkynes or alkenes. | Highly versatile; allows for the introduction of various substituents. | ijettjournal.orgchim.itnih.gov |
| Intramolecular Cyclization | Cyclization of substituted pyridines, such as those derived from 2-pyridylacetates reacting with various partners. | Provides routes to specifically substituted indolizines. | chim.itorganic-chemistry.org |
Significance of the Indolizine Scaffold in Heterocyclic Chemistry
The indolizine (B1195054) nucleus is an aromatic, nitrogen-fused bicyclic heterocycle, structurally isomeric with the more common indole (B1671886). ijettjournal.orgderpharmachemica.comderpharmachemica.com It is a 10-π electron system, which imparts planarity and aromatic stability. chim.itderpharmachemica.com These structural features make the indolizine core a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, leading to a wide range of pharmacological activities. derpharmachemica.comresearchgate.nettaylorandfrancis.comresearchgate.net
Derivatives of indolizine have been investigated for a vast spectrum of biological applications, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and enzyme inhibitory activities. chim.itnih.govderpharmachemica.comresearchgate.net The structural similarity to indole, a core component of many natural and synthetic bioactive molecules, has fueled continuous interest in developing new indolizine-based therapeutic agents. ijettjournal.orgderpharmachemica.com Beyond medicine, the conjugated planar electronic structure of indolizines often results in strong fluorescence properties, making them valuable for applications in materials science as dyes, sensors, and electroluminescent materials. chim.itderpharmachemica.comderpharmachemica.com
Role of the Carboxylic Acid Moiety at the C1 Position in Indolizine Derivatives
The carboxylic acid group at the C1 position of the indolizine (B1195054) ring is a critical functional handle that significantly influences the compound's chemical behavior and utility. The C1 position is generally less reactive towards electrophilic substitution than the C3 position, making the introduction and manipulation of a C1-substituent a key synthetic focus. rsc.org
The C1-carboxylic acid moiety serves several important functions:
Synthetic Intermediate: It is a versatile precursor for a wide range of derivatives. Through standard organic reactions, it can be converted into esters, amides, and other functional groups. rasayanjournal.co.in For example, 3-(3-chlorobenzoyl)indolizine-1-carboxylic acid has been used as a starting material to synthesize a series of N-phenylindolizine-1-carboxamide derivatives by reacting it with various substituted aromatic amines. rasayanjournal.co.in
Modulation of Physicochemical Properties: The carboxylic acid group enhances the polarity of the molecule and provides a site for hydrogen bonding. vulcanchem.com This can influence solubility and interactions with biological targets.
Chemical Reactivity: The group can participate in specific reactions such as decarboxylation (the removal of CO2), often under thermal or catalytic conditions. smolecule.comresearchgate.net This provides a route to 1-unsubstituted indolizines, which can be difficult to synthesize directly. researchgate.net Recent research has focused on developing efficient, TEMPO-catalyzed decarboxylation reactions for this purpose. researchgate.net
Late-Stage Functionalization: In the synthesis of complex molecules, the C1 position provides an opportunity for late-stage functionalization. For instance, after constructing a complex indolizine-based core, the C1 position can be modified through reactions like thiolation or trifluoroacetylation to fine-tune the molecule's properties. rsc.org
Table 2: Key Roles and Reactions of the C1-Carboxylic Acid Moiety
| Function/Reaction | Description | Significance | Reference(s) |
| Amidation | Reaction with amines to form carboxamides. | Creates libraries of derivatives for biological screening. | rasayanjournal.co.in |
| Esterification | Reaction with alcohols to form esters. | Modifies lipophilicity and acts as a protecting group. | |
| Decarboxylation | Removal of the carboxylic acid group as CO2. | Provides access to 1-unsubstituted or further functionalized C1-indolizines. | smolecule.comresearchgate.net |
| Synthetic Handle | Serves as a point of attachment for other molecular fragments. | Crucial for building bifunctional molecules and complex structures. | vulcanchem.com |
Current Research Landscape and Emerging Trends for Indolizine 1 Carboxylic Acid
Classical Approaches in Indolizine Synthesis Relevant to Carboxylic Acid Functionalization
The foundational methods for constructing the indolizine ring, namely the Scholtz and Chichibabin reactions, have long been established. While not always providing a direct route to C1-carboxylated products, they are crucial for synthesizing precursors that can be further functionalized.
Scholtz Reaction and its Modifications for this compound Precursors
The Scholtz reaction, first reported in 1912, typically involves the condensation of 2-methylpyridine (B31789) (α-picoline) with an acid anhydride (B1165640) at high temperatures. mdpi.comrsc.orgbohrium.comresearchgate.net The initial product, often referred to as a "picolide," undergoes hydrolysis to yield the indolizine core. mdpi.combohrium.comresearchgate.net The reaction mechanism was later clarified, identifying the product as a 1,3-diacetylindolizine derivative when acetic anhydride is used. bohrium.comresearchgate.net
While the original Scholtz reaction leads to acylation at both the C1 and C3 positions, modifications of this reaction can be envisioned to generate precursors for this compound. For instance, employing a mixed anhydride or a different acylating agent could potentially lead to differential reactivity at the C1 and C3 positions. Subsequent selective hydrolysis or oxidation of a C1-acyl group could then yield the desired carboxylic acid. However, the high temperatures and often low yields associated with the classical Scholtz reaction have led to it being largely superseded by more efficient methods. rsc.org
Chichibabin Reaction Derivatives and their Application to C1-Functionalized Indolizines
The Chichibabin (or Tschitschibabin) reaction, developed in 1927, is a more versatile and widely used method for indolizine synthesis. researchgate.netnih.gov It involves the N-alkylation of a 2-substituted pyridine (B92270) with an α-halo ketone or a related compound, followed by a base-mediated intramolecular cyclization. researchgate.netacs.org This method is particularly effective for the preparation of 2-alkyl or 2-aryl indolizines. rsc.orgresearchgate.net
The application of the Chichibabin reaction to the synthesis of C1-functionalized indolizines, including carboxylates, typically involves the use of α-halocarbonyl compounds bearing an ester group. For example, the reaction of a 2-substituted pyridine with an ethyl bromopyruvate would lead to a pyridinium (B92312) salt, which upon treatment with a base, undergoes cyclization to form an ethyl indolizine-1-carboxylate. acs.org This ester can then be hydrolyzed to the corresponding this compound. The Chichibabin reaction offers a more modular approach compared to the Scholtz reaction, allowing for a wider range of substituents to be introduced onto the indolizine core. amazonaws.com The reaction proceeds through the formation of a pyridinium ylide intermediate, which undergoes an intramolecular aldol-type condensation. mdpi.com
Modern Transition Metal-Catalyzed Syntheses
The limitations of classical methods, such as harsh reaction conditions and limited substrate scope, have spurred the development of modern synthetic strategies employing transition metal catalysts. These methods often provide milder reaction conditions, higher yields, and greater functional group tolerance, with several offering direct routes to this compound and its derivatives.
Copper-Catalyzed Annulation Reactions for this compound Synthesis
Copper catalysis has emerged as a powerful tool for the construction of the indolizine scaffold. A notable approach involves the copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids, which provides access to C-2 arylated indolizines. nih.gov While this specific reaction results in decarboxylation and does not directly yield a carboxylated indolizine, other copper-catalyzed methods have been successfully employed for the synthesis of indolizine carboxylates.
One such strategy is the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate derivatives with various partners. For instance, the reaction with gem-difluoroalkenes, catalyzed by a copper salt such as CuI, leads to the formation of substituted indolizine derivatives. sci-hub.se A proposed mechanism involves the formation of a copper acetylide, which then participates in the cyclization cascade. Furthermore, an efficient approach to indolizine-3-carboxylates has been developed via a Cu(I)-promoted decarboxylative cycloaddition of alkenoic acids. rsc.org
| Catalyst | Reactants | Product | Yield | Reference |
| Cu(OAc)2 | 2-alkylazaarene, α,β-unsaturated carboxylic acid | C-2 arylated indolizine | Moderate | nih.gov |
| CuI | 2-(pyridin-2-yl)acetate, gem-difluoroalkene | Substituted indolizine | Up to 75% | sci-hub.se |
| CuBr | Pyridine, acetophenone, nitroolefin | Substituted indolizine | High | mdpi.com |
Rhodium(III)-Catalyzed C-H Activation and Functionalization Strategies
Rhodium(III)-catalyzed C-H activation has become a prominent strategy for the synthesis of complex heterocyclic systems. In the context of indolizine synthesis, Rh(III) catalysts can facilitate the annulation of pyridine derivatives with alkynes. These reactions often proceed via a C-H activation/cyclization pathway, offering a highly efficient route to functionalized indolizines. rsc.org For example, the oxidative annulation of pyridin-2(1H)-ones with alkynes, catalyzed by a Rh(III) complex, yields highly functionalized 4H-quinolizin-4-ones, which are structurally related to indolizines. acs.org
While direct synthesis of this compound via this method is not extensively documented, the functional group tolerance of Rh(III)-catalyzed reactions suggests that precursors bearing ester or other functionalities that can be converted to a carboxylic acid could be employed. The mechanism typically involves the coordination of the directing group to the rhodium center, followed by C-H activation, migratory insertion of the coupling partner, and reductive elimination. nih.govsnnu.edu.cn
Silver(I)-Catalyzed Reactions in the Construction of Indolizine Carboxylates
Silver(I) catalysts have proven to be particularly effective in the synthesis of indolizine-1-carboxylates. An elegant method involves the silver-promoted (4 + 1) annulation of isocyanoacetates with alkylpyridinium salts. researchgate.net This reaction allows for the regioselective synthesis of 1,2-disubstituted indolizines, including 2-arylindolizine-1-carboxylates. researchgate.netresearchgate.net
Another powerful silver-catalyzed approach is the three-component, one-pot reaction of heteroaryl aldehydes, secondary amines, and terminal alkynes, which yields 1-aminoindolizines. researchgate.net Furthermore, the reaction of 2-pyridylacetates or 2-pyridylacetonitriles with various alkynes in the presence of silver carbonate can produce di- and tri-substituted indolizines. chim.it The proposed mechanism for terminal alkynes involves the formation of a silver acetylide, which then undergoes cycloisomerization with the pyridine derivative. chim.itmdpi.com
| Catalyst | Reactants | Product | Yield | Reference |
| Ag(I) salt | Isocyanoacetate, N-phenacylpyridinium bromide | 2-arylindolizine-1-carboxylate | - | researchgate.netresearchgate.net |
| AgBF4 | Heteroaryl aldehyde, secondary amine, terminal alkyne | 1-aminoindolizine | Moderate to excellent | researchgate.net |
| Ag2CO3 | 2-pyridylacetate, alkyne | Substituted indolizine | - | chim.itmdpi.com |
Palladium-Catalyzed Cyclization Approaches
Palladium-catalyzed reactions have emerged as a powerful tool for the modular synthesis of substituted indolizines. One notable development is a multicomponent synthesis that proceeds via the carbonylative formation of a high-energy, mesoionic pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with an alkyne. nih.govrsc.orgscispace.com This method allows for the assembly of indolizines from readily available reagents: 2-bromopyridines, imines, carbon monoxide (CO), and alkynes. nih.govrsc.org In this process, carbon monoxide is not incorporated into the final indolizine product but serves to construct the reactive 1,3-dipole intermediate before being released. rsc.orgscispace.com
The reaction is typically catalyzed by a palladium complex, such as Pd₂(dba)₃, with a specialized ligand like Xantphos. nih.govscispace.com The large bite angle of the Xantphos ligand is thought to favor the reductive elimination of a reactive acid chloride intermediate, which is crucial for the catalytic cycle. nih.govrsc.org The subsequent trapping of this intermediate by an imine generates an N-acyl iminium salt that cyclizes to the 1,3-dipole. nih.govrsc.org The reaction of this dipole with an electron-deficient alkyne, such as dimethylacetylene dicarboxylate (DMAD), leads to the formation of the indolizine core in good yields. nih.govrsc.org This palladium-catalyzed carbonylation provides a versatile route where every substituent on the indolizine ring can be systematically varied by choosing different starting components. rsc.orgscispace.com
Another efficient palladium-catalyzed method is the oxidative carbonylation of propargylic pyridines. acs.orgnih.gov This reaction can be conducted under mild conditions, at room temperature and under 3 bar of CO, using catalysts like Pd₂(dba)₃ or the recyclable Pd/C. acs.orgnih.gov The process involves a 5-endo-dig cyclization initiated by an acylpalladium species, formed in situ from the oxidative addition of an aroyl chloride to a Pd(0) complex, to afford highly functionalized indolizines in good to excellent yields. sci-hub.se
| Catalyst System | Starting Materials | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ / Xantphos | 2-Bromopyridine, Imine, CO, Alkyne | Mesoionic Pyridine-based 1,3-Dipole | Polysubstituted Indolizines | nih.govrsc.org |
| Pd₂(dba)₃ or Pd/C | Propargylic Pyridine, CO | Acylpalladium species | Functionalized Indolizines | acs.orgnih.gov |
| Pd(PPh₃)₄ | Propargylic Pyridine, Aroyl Chloride | Acylpalladium species | Aroyl-substituted Indolizines | sci-hub.se |
Cycloaddition Reactions and Their Variants
Cycloaddition reactions represent one of the most fundamental and widely utilized strategies for constructing the indolizine nucleus. researchgate.netderpharmachemica.com These reactions typically involve the formation of the five-membered pyrrole (B145914) ring of the indolizine system by reacting a pyridine-derived dipole with a suitable dipolarophile.
1,3-Dipolar Cycloaddition Reactions of Pyridinium Ylides with Activated Dipolarophiles
The 1,3-dipolar cycloaddition between a pyridinium ylide and an electron-deficient dipolarophile is a cornerstone of indolizine synthesis. researchgate.netrsc.orgjbclinpharm.org Pyridinium ylides are typically unstable and are therefore generated in situ from the corresponding pyridinium salts, often by treatment with a base like triethylamine (B128534) or in a solvent such as 1,2-epoxypropane that also acts as a hydrogen bromide scavenger. lew.roresearchgate.net These ylides, which are 1,3-dipoles of the allyl type, readily react with activated alkenes or alkynes to form a five-membered ring. researchgate.netlew.ro
Acetylenic esters are highly effective dipolarophiles for reactions with pyridinium ylides, often leading to high yields of indolizine derivatives at room temperature. nih.govyok.gov.tr Symmetrical alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or diethyl acetylenedicarboxylate (DEAD) react with pyridinium ylides to produce indolizine-1,2-dicarboxylates. jbclinpharm.orgyok.gov.tr
For the specific synthesis of this compound derivatives, non-symmetrical acetylenic dipolarophiles such as ethyl propiolate are employed. lew.ronih.gov The regioselectivity of the cycloaddition is a critical factor in these reactions, and the reaction with ethyl propiolate typically yields the corresponding ethyl indolizine-1-carboxylate as the major product. lew.ro The reaction proceeds through the formation of a primary cycloadduct, which then aromatizes, often via air oxidation, to the stable indolizine system. lew.ronih.gov
| Pyridinium Ylide Precursor | Dipolarophile | Key Reaction Feature | Product | Reference |
|---|---|---|---|---|
| N-Phenacylpyridinium Bromide | Dimethyl Acetylenedicarboxylate (DMAD) | Forms 1,2-disubstituted product | Dimethyl 2-phenylindolizine-1,2-dicarboxylate | jbclinpharm.org |
| 4-Cyano-N-phenacylpyridinium Bromide | Ethyl Propiolate | Regioselective addition | Ethyl 7-cyano-2-phenylindolizine-1-carboxylate | lew.ro |
| N-(Ethoxycarbonylmethyl)-4-cyanopyridinium Bromide | Ethyl Propiolate | Reaction proceeds at 25 °C | 7-Cyano-1,2-bis(ethoxycarbonyl)indolizine | nih.gov |
The 1,3-dipolar cycloaddition can also be performed with activated alkenes, such as dimethyl fumarate (B1241708) or nitroolefins. researchgate.netjbclinpharm.org A fundamental difference when using alkene dipolarophiles is that the initial cycloadduct is a non-aromatic tetrahydroindolizine. jbclinpharm.org Consequently, an additional oxidation step is required to achieve aromatization to the final indolizine product. rsc.orgusp.br Various oxidizing agents have been employed for this dehydrogenation step, including palladium on carbon (Pd/C), manganese dioxide (MnO₂), and tetrakispyridinecobalt(II) dichromate (TPCD). jbclinpharm.orgusp.brjlu.edu.cn A procedure was developed for the one-pot synthesis of indolizine carboxylic acid esters using TPCD as the oxidant, followed by direct hydrolysis to yield the corresponding indolizine carboxylic acids. jlu.edu.cn
Azomethine ylides are nitrogen-based 1,3-dipoles that are widely used in cycloaddition reactions to form five-membered nitrogen heterocycles. wikipedia.org While often used to create saturated pyrrolidine (B122466) rings, their reactivity can be harnessed for indolizine synthesis. researchgate.netnih.gov Azomethine ylides can be generated through several methods, including the condensation of an α-amino acid with an aldehyde or ketone, or from N-heterocyclic quaternary salts. researchgate.netwikipedia.org
A sophisticated approach involves the palladium-catalyzed carbonylative coupling of 2-bromopyridines and imines, which generates a reactive pyridinium ylide (a type of azomethine ylide) in situ. nih.govrsc.orgrsc.org This ylide then undergoes cycloaddition with an alkyne to form the indolizine scaffold. nih.gov More generally, azomethine ylides generated from sources like N-heterocyclic salts can react with dipolarophiles in a [3+2] fashion to yield the core structure, which can be further functionalized. researchgate.netnih.gov For example, the reaction of an azomethine ylide generated from isatin (B1672199) and sarcosine (B1681465) with a suitable dipolarophile has been used to create complex spiro indolizidine derivatives. sioc-journal.cn
[3+2] Annulation Strategies
The term [3+2] annulation broadly describes the formation of a five-membered ring from a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile). rsc.orgresearchgate.net This classification encompasses the 1,3-dipolar cycloaddition of pyridinium ylides and is a widely used method for synthesizing indolizines that bear electron-withdrawing groups at the C1 and/or C3 positions. rsc.org
The reaction can proceed through a concerted pathway or a stepwise mechanism. rsc.org The stepwise route often involves a Michael-type addition of the ylide to an electron-deficient alkene, followed by an intramolecular cyclization and subsequent aromatization. rsc.org This strategy has been successfully applied to the reaction of pyridinium ylides with nitroalkenes, catalyzed by a simple copper(II) salt, to produce C1-unsubstituted indolizines via a denitrative pathway. rsc.org More recently, a copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids has been developed, offering an expedient route to substituted indolizines with broad functional group tolerance. rsc.org These [3+2] strategies provide a versatile and powerful platform for the modular construction of the indolizine framework. rsc.orgresearchgate.net
Radical Cyclization and Cross-Coupling Strategies for this compound Derivatives
The synthesis of the indolizine scaffold and its derivatives has increasingly utilized radical-induced synthetic approaches. researchgate.netnih.gov These methods are noted for their significant advantages, which include the efficient construction of heterocyclic systems, effective formation of carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds, and high atom- and step-economy. researchgate.netnih.govrsc.org Radical cyclization and cross-coupling reactions represent a powerful strategy for accessing the indolizine core. rsc.org These strategies often involve the generation of radical species or intermediates that initiate the formation of the heterocyclic ring. nih.govrsc.org
The development of novel methods for synthesizing indolizine derivatives is driven by their potential applications in materials science as organic fluorescent molecules and their presence in biologically active compounds. researchgate.netnih.govrsc.org Synthetic approaches in this category can be broadly classified based on the building blocks used for constructing the indolizine ring and the type of radical trigger employed to initiate the reaction for building the derivatives. nih.govrsc.org While many synthetic routes to indolizines exist, including transition metal-catalyzed reactions, radical-based methods offer a distinct and efficient alternative for creating functionalized indolizine structures. researchgate.net
Cascade and Domino Reactions in this compound Formation
Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple consecutive reactions occur in a single step without the need to isolate intermediates. wikipedia.org This approach is highly efficient, offering high atom economy and reducing waste, time, and labor. wikipedia.org
In the context of indolizine synthesis, cascade reactions provide a direct route to complex, functionalized derivatives. A notable example is the one-pot, three-component cascade reaction between a pyridine, an α-acylmethylbromide, and maleic anhydride, catalyzed by copper(II) chloride with oxygen as the terminal oxidant. acs.org This process involves a sequence of a 1,3-dipolar cycloaddition of the initially formed pyridinium ylide with maleic anhydride, followed by oxidative decarboxylation and subsequent dehydrogenative bromination to yield 1-bromoindolizines, which are versatile precursors for other 1-substituted derivatives. acs.org
Derivatives of this compound have been synthesized directly through cascade processes. One such method involves the reaction of 2-bromopyridinium salts with β-keto acids, which proceeds to form the target acid derivatives. researchgate.net Similarly, reacting these salts with malonic ester can lead to 2-hydroxyindolizines. researchgate.net Another powerful cascade strategy involves the condensation, cyclization, and aromatization of substituted 2-formyl-N-propargylpyrroles with active methylene (B1212753) compounds like alkyl malonates to produce substituted indolizines. researchgate.net
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of indolizine derivatives, focusing on reducing environmental impact through methods like microwave-assisted synthesis, biocatalysis, and solvent-free protocols. derpharmachemica.com
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has become a significant tool for accelerating chemical reactions, often leading to higher yields and improved product purity in significantly shorter reaction times compared to conventional heating. at.uanih.gov This technique has been successfully applied to the synthesis of indolizine-1-carboxylate derivatives.
A one-pot, microwave-assisted method for synthesizing ethyl 3-substituted-7-methylindolizine-1-carboxylates has been developed. conicet.gov.ar This reaction combines a pyridine, a phenacyl bromide, and an alkyne with a base in a suitable solvent under microwave irradiation for a very short duration. conicet.gov.ar The optimization of this process highlights the efficiency of microwave heating.
Table 1: Optimization of Microwave-Assisted Synthesis of Ethyl 3-substituted-7-methylindolizine-1-carboxylate
| Entry | Component | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 4-methyl pyridine | Acetonitrile, 5 min | 85 |
| 2 | 4-chlorophenacyl bromide | Acetonitrile, 5 min | 85 |
| 3 | ethylbutynoate | Acetonitrile, 5 min | 85 |
| 4 | triethylamine | Acetonitrile, 5 min | 85 |
Data derived from a representative microwave-assisted synthesis protocol. conicet.gov.ar
Another efficient microwave-mediated, three-component reaction involves an acyl bromide, pyridine, and an acetylene (B1199291), catalyzed by basic alumina, to produce various indolizines in excellent yields. acs.orgresearchgate.net The use of microwave irradiation in these syntheses aligns with green chemistry principles by enhancing reaction rates and reducing energy consumption. researchgate.net
Biocatalytic Methods for this compound Derivatives
Biocatalysis has emerged as a powerful and environmentally friendly tool in organic synthesis, utilizing enzymes or whole-cell systems to catalyze reactions with high selectivity under mild conditions. researchgate.netchim.it This approach has been successfully applied to the synthesis of indolizine derivatives.
Whole cells of yeast strains, such as Yarrowia lipolytica, have been used to catalyze the multicomponent reaction between α-bromo-carbonyl reagents, 4,4′-bipyridine, and activated alkynes. grafiati.com These reactions, conducted at room temperature in a buffer solution, efficiently produce bis-indolizines in good to excellent yields, demonstrating the potential of microbial cells as effective "green" catalysts. grafiati.com
In addition to microbes, whole-cell plant biocatalysts have been employed. researchgate.net Plant tissues containing enzymes like oxidoreductases, such as those from horseradish root (Armoracia rusticana), can catalyze multi-component cycloaddition reactions in an aqueous buffer to produce indolizine compounds in moderate to excellent yields. researchgate.net These biocatalytic methods avoid the use of toxic reagents and harsh conditions, representing a sustainable alternative for heterocyclic synthesis. researchgate.netchim.it
Solvent-Free Reactions and Eco-Friendly Protocols
Performing reactions without a solvent or in an environmentally benign medium is a cornerstone of green chemistry, as it minimizes the generation of hazardous waste. dergipark.org.tr Several solvent-free protocols for the synthesis of indolizines have been developed.
One such approach is the copper-catalyzed reaction of pyridine, acetophenone, and a nitroolefin under solvent-free conditions. mdpi.com This method utilizes CuBr as a catalyst and (NH₄)₂S₂O₈ as an oxidant at an elevated temperature to produce functionalized indolizines in high yields. mdpi.com The absence of a solvent not only enhances the reaction rate but also simplifies the workup procedure, aligning with the principles of green chemistry. mdpi.com
Table 2: Optimization of Solvent-Free Indolizine Synthesis
| Entry | Catalyst | Oxidant | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuBr | (NH₄)₂S₂O₈ | 130 | 5 | High |
| 2 | CuBr | Other oxidants | 130 | 5 | Lower |
| 3 | None | (NH₄)₂S₂O₈ | 130 | 5 | No Product |
| 4 | CuBr | (NH₄)₂S₂O₈ | 120 | 5 | Lower |
Data synthesized from a representative solvent-free protocol. mdpi.com
These solvent-free reactions are often coupled with microwave irradiation, which can further reduce reaction times and improve efficiency. cem.com The use of recyclable, heterogeneous catalysts is another eco-friendly strategy that facilitates product isolation and minimizes waste. researchgate.net
Electrophilic Aromatic Substitution Reactions on the this compound Core
The indolizine nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. In their chemical behavior, indolizines are often compared to indoles and pyrroles. jbclinpharm.orgjbclinpharm.org For the indolizine ring, electrophilic attack occurs preferentially at the positions on the five-membered pyrrole ring, primarily at the C-3 position and subsequently at the C-1 position. jbclinpharm.orgjbclinpharm.org
In the case of this compound, the C-1 position is already substituted. Therefore, electrophilic aromatic substitution is directed to the C-3 position. The carboxylic acid group at C-1 is an electron-withdrawing group, which deactivates the ring system towards electrophilic attack compared to an unsubstituted indolizine. Consequently, reactions such as nitration or halogenation may require more forcing conditions to proceed efficiently. For instance, diazo coupling, an electrophilic substitution, typically occurs at C-3. If this position is blocked, the reaction proceeds at C-1. jbclinpharm.org This general reactivity pattern underscores that the C-3 position is the primary site for electrophilic functionalization on a C-1 substituted indolizine.
Nucleophilic Reactions and Carboxylic Acid Transformations
The carboxylic acid group at the C-1 position is the primary site for nucleophilic reactions and can be readily transformed into a variety of other functional groups.
Esterification and Amidation Reactions of this compound
The carboxylic acid moiety of this compound can readily undergo esterification and amidation, which are fundamental transformations in organic synthesis. smolecule.com
Esterification: This reaction involves treating this compound with an alcohol in the presence of an acid catalyst. The reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org
Amidation: The formation of amides from this compound requires the activation of the carboxyl group to facilitate the attack by an amine. This is often achieved by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, or by using a peptide coupling agent. Propylphosphonic acid anhydride (T3P) has been demonstrated as an effective coupling agent for the synthesis of indolizine-2-carboxamides from the corresponding acid, a strategy that is directly applicable to the C-1 isomer. semanticscholar.org These reactions proceed under mild conditions and are compatible with a wide range of amines. semanticscholar.orgresearchgate.net
| Reaction Type | Reagents | Product |
| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl indolizine-1-carboxylate |
| Esterification | Ethanol (C₂H₅OH), H₂SO₄ (cat.) | Ethyl indolizine-1-carboxylate |
| Amidation | Aniline, T3P (coupling agent) | N-Phenylindolizine-1-carboxamide |
| Amidation | 2,3-Diaminopyridine, SOCl₂ then amine | N-(3-aminopyridin-2-yl)indolizine-1-carboxamide |
Reduction and Decarboxylation Pathways of the Carboxylic Acid Moiety
The functional group at C-1 can also be modified through reduction or removed entirely via decarboxylation.
Reduction: The reactivity of this compound towards reduction depends on the reagents and conditions employed. Catalytic hydrogenation, for example using H₂ over a palladium-on-carbon catalyst (Pd-C), typically reduces the double bonds within the heterocyclic ring system, leading to tetrahydroindolizine derivatives, while leaving the carboxylic acid group intact. Conversely, strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the carboxylic acid group to a primary alcohol, yielding 1-(hydroxymethyl)indolizine.
Decarboxylation: The removal of the carboxylic acid group can occur under certain conditions, a reaction known as decarboxylation. smolecule.com While this can sometimes happen as an unwanted side reaction at high temperatures, modern synthetic methods allow for controlled decarboxylation. For instance, photoredox-catalyzed decarboxylation of aryl carboxylic acids has emerged as a mild protocol that generates aryl radicals, which can then be used in further bond-forming reactions. researchgate.net Another approach involves TEMPO-catalyzed decarboxylation, which provides an efficient pathway to 1,2-unsubstituted indolizines from the corresponding carboxylic acids under eco-friendly conditions. researchgate.netacs.org
C-H Functionalization Strategies on the Indolizine Ring System
Direct C-H functionalization has become a powerful tool in modern organic synthesis, allowing for the formation of C-C and C-X bonds without the need for pre-functionalized starting materials. tandfonline.comresearchgate.net For the indolizine ring, these reactions predominantly occur at the electron-rich C-3 position. researchgate.net The presence of an electron-withdrawing group at C-1, such as in this compound, further enhances the regioselectivity for C-3 functionalization.
Palladium-catalyzed reactions are particularly prominent in this area. A notable example is the direct C-3 acylation of indolizines using α,β-unsaturated carboxylic acids, a process that proceeds via oxidative C-H bond and C=C double bond cleavage. acs.org Similarly, the direct C-3 alkynylation of indolizines with (2,2-dibromovinyl)arenes has been achieved using a palladium catalyst, demonstrating high efficiency and good functional group tolerance. tandfonline.com Visible-light-induced protocols have also been developed for the regioselective dicarbonylation at the C-H bond of indolizines. acs.org These methods provide efficient routes to novel indolizine derivatives that would be difficult to access through classical methods.
Oxidative Transformations and Rearrangement Mechanisms
The electron-rich nature of the indolizine scaffold makes it susceptible to various oxidative transformations. chim.it Oxidation can sometimes lead to the degradation of the heterocyclic core; however, under controlled conditions, it can be a useful tool for synthesizing functionalized products. chim.it For example, palladium-catalyzed C-3 acylation is an oxidative process that relies on an external oxidant to facilitate the C-H bond cleavage. acs.org Silver salts have also been employed as mediators for the oxidative C-H functionalization and cyclization reactions to form indolizine rings. mdpi.com
Photooxygenation Reactions of this compound Derivatives
The behavior of indolizine derivatives under photooxygenation conditions is highly dependent on the substitution pattern and the reaction conditions. nih.gov Research on the methyl ester of 3-benzoyl-1-indolizinecarboxylic acid has shown that it is unreactive toward singlet oxygen, which is a common intermediate in many photooxygenation reactions sensitized by dyes like rose bengal. nih.gov
However, the same indolizine-1-carboxylate derivative can undergo photooxygenation under electron transfer conditions using 9,10-dicyanoanthracene (B74266) (DCA) as a sensitizer. nih.gov In this mechanism, the reaction proceeds through the combination of the indolizine cation radical with a superoxide (B77818) anion radical. This leads to oxidation and rearrangement of the pyridine ring, yielding products such as methyl 3-benzoyl-5-methoxy-8-hydroxy-1-indolizinecarboxylate. nih.gov
In a different context, 3-acyl-2-methoxyindolizines have been developed as photolabile protecting groups. acs.orgresearchgate.netnih.gov Irradiation with red light in the presence of a photosensitizer like methylene blue triggers the photooxidation of the indolizine ring, leading to its cleavage and the rapid release of a linked carboxylic acid or alcohol. acs.orgnih.gov This oxidative rearrangement highlights a sophisticated application of indolizine chemistry in developing stimuli-responsive molecular systems.
Metal-Mediated Functionalization of the this compound Core
The direct functionalization of the indolizine core via the activation of carbon-hydrogen (C–H) bonds represents an efficient strategy for elaborating the molecule's structure. nih.gov Transition metal catalysis is a cornerstone of these methods, enabling the introduction of new substituents with high regioselectivity and functional group tolerance. The electron-rich nature of the indolizine's pyrrole ring makes it susceptible to electrophilic substitution, a characteristic that is often exploited in these transformations. nih.gov
Kinetic studies on the arylation of indolizine derivatives have shown that electron-withdrawing groups (EWGs), such as a carboxyl group, slow down the reaction rate compared to unsubstituted or electron-donating group-substituted indolizines. This observation supports an electrophilic substitution-type mechanism for these functionalizations. nih.gov Despite this, various metal-catalyzed reactions have been successfully applied to functionalize the indolizine skeleton, even in the presence of sensitive groups like carboxylic acids. nih.gov
Palladium, copper, and rhodium are prominent metals used in these transformations. For instance, palladium-catalyzed carbonylative coupling reactions provide a modular approach to construct substituted indolizines from 2-bromopyridines, imines, and alkynes. nih.gov Copper-catalyzed reactions, often utilizing air as a benign oxidant, are effective for creating 1,2,3-trisubstituted indolizines. rsc.org Furthermore, methods for the direct C–H alkenylation of the indolizine core have been developed using palladium and rhodium catalysts. researchgate.net
The table below summarizes various metal-mediated functionalization reactions applicable to the indolizine core, highlighting the versatility of these methods.
| Reaction Type | Catalyst/Metal | Reagents | Key Findings | Reference(s) |
| C-H Arylation | Palladium (Pd) | Aryl halides | Proceeds via an electrophilic substitution pathway; reaction rate is slower for indolizines with electron-withdrawing groups. | nih.gov |
| Multicomponent Synthesis | Palladium (Pd) | 2-bromopyridines, imines, CO, alkynes | A modular method to assemble highly substituted indolizines through a carbonylative generation of a 1,3-dipole intermediate. nih.gov | nih.gov |
| [3+2] Cycloaddition | Copper (I) (Cu(I)) | Alkenyldiazoacetates | Represents a successful metal-catalyzed cyclization of a π-deficient heterocyclic system with alkenyldiazo compounds. researchgate.net | researchgate.net |
| Aerobic Cycloaddition | Copper Bromide (CuBr) | Pyridinium ylides, α,β-unsaturated ketones | Allows for the synthesis of indolizines under solvent-free conditions using air as the oxidant. acs.org | acs.org |
| 1,3-Ester Migration | Rhodium (Rh) | Donor-acceptor diazo compounds | A rhodium-catalyzed activation leads to a [3+2] annulation followed by a metal-assisted 1,3-ester migration. rsc.org | rsc.org |
| Iodocyclization | Iodine (I₂) | Propargylic acetates | An iodocyclization of 2-pyridine derivatives with propargylic acetates can form indolizines, introducing an iodo substituent for further functionalization. rsc.org | rsc.org |
Ring-Opening and Reorganization Reactions of the Indolizine Framework
While functionalization of the intact indolizine core is common, reactions involving the cleavage or rearrangement of the heterocyclic framework open pathways to novel chemical structures. These skeletal editing processes can fundamentally alter the molecular backbone, providing access to diverse pharmacophores. researchgate.net
A notable example is the photoinduced oxidative ring-opening and borylation of indolizines. researchgate.net In a transition-metal-free process, visible light irradiation promotes the reaction of indolizines with N-heterocyclic carbene (NHC)-boranes. This leads to the cleavage of the pyrrole ring and the formation of unsaturated NHC-boryl carboxylates. researchgate.net The reaction proceeds without the need for a radical initiator and demonstrates a unique reactivity behavior of the indolizine system under photochemical conditions. researchgate.net
Another type of reorganization involves the reaction of indolizines with cyclopropenones. colab.ws This catalyst-free method merges the deconstruction of the indolizine ring with a cycloaromatization process, resulting in the formation of polyaryl 2-(pyridin-2-yl)phenols. This transformation represents an unprecedented approach to constructing N,O-bidentate ligands from the indolizine scaffold. colab.ws
Furthermore, the inherent reactivity of certain indolizine derivatives can lead to spontaneous reorganization. For example, some indolizin-1-ol derivatives exhibit limited stability in solution and can undergo an aerobic oxidative pathway, ultimately forming indolizine-1,7-dione dimers. colab.ws Cycloaddition reactions, such as the [8+2] cycloaddition of indolizines with dienophiles like dimethyl acetylenedicarboxylate (DMAD), also represent a form of framework reorganization, leading to the formation of larger cycl[3.2.2]azine systems. mdpi.com
The table below details specific ring-opening and reorganization reactions of the indolizine framework.
| Reaction Type | Conditions/Reagents | Product(s) | Key Features | Reference(s) |
| Photoinduced Ring-Opening & Borylation | Visible light, NHC-boranes | Unsaturated NHC-boryl carboxylates | A transition-metal-free and radical initiator-free method for successive ring-opening and borylation. researchgate.net | researchgate.net |
| Ring Deconstruction & Cycloaromatization | Cyclopropenones | Polyaryl 2-(pyridin-2-yl)phenols | A catalyst-free reaction merging indolizine ring deconstruction with cycloaromatization to form N,O-bidentate derivatives. colab.ws | colab.ws |
| Aerobic Oxidative Dimerization | Aerobic conditions (for indolizin-1-ols) | Indolizine-1,7-dione dimers | An oxidative pathway resulting from the instability of indolizin-1-ol derivatives in solution. colab.ws | colab.ws |
| [8+2] Cycloaddition | Dimethyl acetylenedicarboxylate (DMAD) | Cycl[3.2.2]azines | A cycloaddition reaction that reorganizes the π-system to form a larger, fused heterocyclic structure. mdpi.com | mdpi.com |
Quantum Chemical Calculations of this compound Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of the indolizine scaffold. Studies often utilize the B3LYP functional with basis sets like 6-31G(d,p) or 6-311+G(d,p) to compute the geometric and electronic properties of indolizine derivatives in their ground state. nih.govresearchgate.net These calculations help in understanding the spatial arrangement and electron distribution within the molecule.
For instance, theoretical calculations on diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate involved the B3LYP/6-31G(d,p) basis set to analyze the molecular structure and interaction energies. nih.govsemanticscholar.org Further investigations into the fluorescence properties of alkoxypyridylindolizine derivatives have used Time-Dependent DFT (TD-DFT) to compute absorption and emission spectra. researchgate.net Such studies analyze molecular orbital transitions, revealing that the electronic transitions responsible for fluorescence often occur in the central part of the indolizine structure. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions provides critical information on the charge transfer characteristics and reactivity of the molecule.
Molecular Docking Simulations of this compound Derivatives with Biological Targets
Molecular docking simulations are a cornerstone of computational studies on this compound derivatives, providing predictions of their binding affinities and modes of interaction with various biological targets. A significant area of this research has focused on the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. mdpi.com
In one study, a series of diethyl 7-methoxy-3-(substituted benzoyl)indolizine-1,2-dicarboxylate derivatives were docked into the active site of the COX-2 receptor (PDB ID: 4COX). nih.gov The simulations revealed that the indolizine ring typically orients itself between key amino acid residues such as Ala527, Val523, Val349, and Leu352. nih.govsemanticscholar.org The interactions are predominantly hydrophobic, although some derivatives showed hydrogen bonding between the ester group at the 1-position and the Arg120 residue. nih.govmdpi.com Notably, the docking energies for these compounds ranged from -38.22 to -53.29 kcal/mol, indicating a strong binding affinity for the COX-2 receptor. semanticscholar.org
The following table summarizes the docking interactions of several indolizine-1-carboxylate derivatives with the COX-2 receptor.
| Entry | Substituent (R1) | Substituent (R2) | CDocker Interaction Energy (kcal/mol) | Key Interacting Residues |
| 5a | CO2Et | 4-CN | 39.51 | Arg120, Trp387, Gly526, Val349, Leu352, Ala527, Val523, Tyr355, Val116, Leu531, Leu534 |
| 5b | CO2Et | 4-F | 38.22 | Arg120, Val349, Leu352, Ala527, Val523, Tyr355, Val116, Leu359, Leu531 |
| 5c | CO2Et | 4-Br | 46.69 | Tyr385, Val349, Leu352, Ala527, Val523, Trp387, Phe381, Val116, Leu359, Leu531, Leu534, Leu384, Met522 |
| 5d | CO2Et | 3-OCH3 | 53.29 | Arg120, Tyr385, Trp387, Gly526, Val349, Leu352, Ala527, Val523, Tyr355, Val116, Leu359, Leu531 |
| 5e | Et | 4-Br | 48.54 | Trp387, Val349, Leu352, Ala527, Val523, Tyr385, Phe381, Val116, Leu359, Leu531, Leu534, Leu384, Met522 |
| Indomethacin | - | - | 55.36 | Arg120 (ionic), Val349, Leu352, Ala527, Val523, Trp387, Leu531, Leu384, Met522 |
| (Data sourced from a study on Indolizine Derivatives as COX-2 Inhibitors. nih.gov) |
Beyond COX-2, other biological targets have been explored. Molecular docking simulations of pyridyl-indolizine derivatives with double-stranded DNA revealed that these compounds tend to bind to the minor groove. intelcentru.ro An anthracene-containing derivative showed a higher binding affinity (Binding Energy = -9.87 kcal/mol) compared to its precursor without the anthracene (B1667546) moiety (Binding Energy = -7.60 kcal/mol). intelcentru.ro Additionally, docking studies have investigated the interaction of indolizine derivatives with microbial enzyme targets, including Sterol 14‐demethylase and Gyrase B, showing promising binding energies. researchgate.net
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational methods provide a powerful platform for elucidating Structure-Activity Relationships (SAR), correlating specific structural modifications with changes in biological activity. For this compound derivatives, computational SAR studies have been effectively used to rationalize in vitro findings, particularly for COX-2 inhibition. semanticscholar.orgmdpi.com
By comparing the docking results with experimental IC₅₀ values, researchers have determined that the inhibitory activity of these compounds is mainly driven by hydrophobic interactions with the COX-2 active site. nih.govmdpi.com The computational models showed that while hydrogen bonding with Arg120 is favorable, it is not an absolute requirement for potent activity, as some active compounds lacking this interaction still bind effectively. nih.gov The SAR analysis indicated that the nature and position of substituents on the benzoyl ring at position 3 and the substituent at position 2 significantly influence the binding affinity. nih.gov For example, compound 5a , with a cyano group, emerged as a highly potent COX-2 inhibitor (IC₅₀ = 5.84 µM), which was supported by its strong calculated binding interactions. semanticscholar.orgmdpi.com These computational insights are crucial for guiding the design of new derivatives with enhanced potency and selectivity. researchgate.net
Conformational Analysis and Molecular Dynamics of this compound Derivatives
Conformational analysis and molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules, which is essential for understanding their interactions and functions. For derivatives of this compound, these studies help to determine preferred molecular shapes and flexibility.
High-resolution nuclear magnetic resonance (NMR) spectroscopy, combined with molecular modeling techniques like distance geometry, simulated annealing, and energy minimization, has been used to analyze the conformation of complex molecules containing related structural motifs. nih.gov While direct MD studies on this compound itself are not widely documented, research on related systems provides methodological precedents. For example, the conformational analysis of endothelin-1 (B181129) analogs incorporating an indolizidinone amino acid was performed to understand the peptide's C-terminus structure. nih.gov Furthermore, theoretical calculations (ab initio and DFT) have been employed to rationalize the diastereoselectivity in the hydrogenation of a substituted indolizine, where the conformational stability of reaction intermediates was key to understanding the final product distribution. acs.org These approaches are vital for predicting the three-dimensional structures that govern molecular recognition and biological activity.
Reaction Mechanism Elucidation through Computational Modeling for this compound Synthesis and Transformation
Computational modeling is a powerful tool for elucidating the complex mechanisms of chemical reactions, including the synthesis of the indolizine core. rsc.org The most common synthetic route, the 1,3-dipolar cycloaddition of a pyridinium ylide with an alkyne, has been investigated using computational methods. nih.govrsc.org
Models of this reaction mechanism show that it proceeds via the base-mediated generation of a pyridinium ylide intermediate. mdpi.com This ylide, a 1,3-dipole, then attacks the electron-deficient triple bond of an acetylene derivative. nih.govmdpi.com The subsequent cyclization and loss of hydrogen through oxidation lead to the formation of the aromatic indolizine nucleus. nih.gov Quantum chemical calculations can map the potential energy surface of this reaction, identifying the transition states and intermediates, and calculating the energy barriers for each step. rsc.orgresearchgate.net This allows for a detailed understanding of the reaction's feasibility and regioselectivity. For instance, computational studies have been used to predict reaction outcomes in the development of new synthetic methodologies for heterocyclic compounds. rsc.org These theoretical investigations not only corroborate experimental findings but also guide the optimization of reaction conditions to improve yields and selectivity. rsc.org
Advanced Applications of Indolizine 1 Carboxylic Acid Derivatives in Medicinal Chemistry
Design and Synthesis of Indolizine-1-carboxylic Acid-Based Therapeutic Agents
The indolizine (B1195054) scaffold, an isomer of indole (B1671886), has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds. derpharmachemica.comnih.gov Derivatives of this compound, in particular, have been the focus of extensive research, leading to the design and synthesis of novel therapeutic agents with a wide spectrum of pharmacological activities. nih.govresearchgate.net Synthetic strategies often employ methods like the 1,3-dipolar cycloaddition of pyridinium (B92312) N-ylides to electron-deficient alkynes, which allows for the creation of diverse libraries of functionalized indolizines. mdpi.comscilit.com These compounds have been systematically evaluated for their potential in treating a range of diseases, demonstrating the versatility of the this compound core as a privileged scaffold in drug discovery. nih.govresearchgate.net
Anticancer Activities and Mechanisms of Action
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting significant cytotoxic and cytostatic effects against various human cancer cell lines. mdpi.comresearchgate.net The synthesis of these compounds often involves a 1,3-dipolar cycloaddition reaction as a key step. mdpi.com
Research has shown that specific substitutions on the indolizine ring are critical for anticancer potential. mdpi.com For instance, certain indolizine derivatives bearing an unsubstituted or simply substituted pyridine (B92270) ring have demonstrated excellent antiproliferative properties. mdpi.com The mechanism of action for many of these compounds involves the disruption of cellular processes essential for cancer cell growth and survival. One of the key mechanisms identified is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.comresearchgate.net
In vitro studies using the National Cancer Institute's (NCI) panel of 60 human tumor cell lines have been instrumental in identifying potent derivatives. mdpi.comscilit.com Several compounds have shown a broad spectrum of growth inhibitory activity against cell lines representing leukemia, melanoma, lung cancer, colon cancer, brain cancer, and renal cancer. mdpi.comresearchgate.net
For example, the ethyl ester of 6-bromo-3-(4-cyanobenzoyl)this compound (Compound 5c) has demonstrated strong cytostatic activity across numerous cancer cell lines and cytotoxic effects against non-small cell lung cancer (HOP-62 and NCI-H226), glioblastoma (SNB-75), melanoma (SK-MEL-2), and renal cancer (RXF-393) cells. mdpi.com Similarly, the ethyl ester of 8-bromo-3-(4-cyanobenzoyl)this compound (Compound 6c) and the diethyl ester of 3-benzoylindolizine-1,7-dicarboxylic acid (Compound 7g) also exhibited strong growth-inhibitory activity. mdpi.com Molecular docking studies have further elucidated the mechanism, showing that these active compounds have favorable binding affinities at the colchicine-binding site of tubulin. scilit.com
| Compound | Chemical Name | Notable Activity | Affected Cancer Cell Lines |
|---|---|---|---|
| 5c | Ethyl ester of 6-bromo-3-(4-cyanobenzoyl)this compound | Strong cytostatic and cytotoxic effects | Lung (HOP-62, NCI-H226), Glioblastoma (SNB-75), Melanoma (SK-MEL-2), Renal (RXF-393) |
| 6c | Ethyl ester of 8-bromo-3-(4-cyanobenzoyl)this compound | Strong growth-inhibitory activity | Glioblastoma (SNB-75) |
| 7g | Diethyl ester of 3-benzoylindolizine-1,7-dicarboxylic acid | Strong growth-inhibitory activity | Lung (HOP-62) |
| 5a | Ethyl ester of 6-bromo-3-(4-chlorobenzoyl)this compound | Moderate selective growth inhibition | Lung (HOP-62) |
Antimicrobial and Antitubercular Properties
Derivatives of this compound have been identified as potent antimicrobial and antitubercular agents. nih.govnih.gov Their versatile structure allows for modifications that yield compounds with significant activity against a range of pathogens, including bacteria, fungi, and mycobacteria. derpharmachemica.comnih.gov
In the realm of antibacterial and antifungal applications, indolizine derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi including Candida albicans and Aspergillus flavus. derpharmachemica.comnih.gov Some compounds have shown dual antibacterial and antifungal efficacy. derpharmachemica.com For instance, a series of newly synthesized indolizine-1-carbonitrile derivatives were evaluated, with some compounds showing potent antifungal activity (MICs = 8–32 µg/mL) and others demonstrating significant antibacterial activity (MICs = 16–256 µg/mL). nih.gov The mechanism for antifungal action is thought to be similar to that of azole antifungals, which inhibit lanosterol 14α-demethylase (CYP51), a crucial enzyme in ergosterol biosynthesis. nih.gov
The antitubercular potential of this class of compounds is particularly noteworthy, given the rise of multidrug-resistant Mycobacterium tuberculosis (MTB). nih.gov Researchers have synthesized and tested 1-substituted indolizine derivatives for their activity against M. tuberculosis H37Rv. derpharmachemica.com Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the indolizine scaffold are critical for antimycobacterial activity. nih.gov Potent compounds often feature hydroxyphenylmethyl or moderately long hydroxyalkyl substituents at the 1-position, along with aryl groups at the 2- and 3-positions. nih.gov A series of 1,2,3-trisubstituted indolizines displayed moderate to good potency against the susceptible H37Rv MTB strain, with MIC values ranging from 4 to 32 µg/mL. nih.gov Some of these derivatives also exhibited activity against multidrug-resistant MTB strains. nih.gov In silico docking studies suggest that these indolizines may act as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. nih.gov
| Compound Type | Target Organism | Activity/Potency (MIC) | Reference |
|---|---|---|---|
| Indolizine-1-carbonitrile derivative (5b) | Fungi | 8–32 µg/mL | nih.gov |
| Indolizine-1-carbonitrile derivative (5g) | Bacteria | 16–256 µg/mL | nih.gov |
| 1,2,3-trisubstituted indolizines | Mycobacterium tuberculosis H37Rv | 4–32 µg/mL | nih.gov |
| 1-substituted indolizine | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL | derpharmachemica.com |
Anti-inflammatory and Analgesic Effects
This compound derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. researchgate.netresearchgate.net These compounds often draw structural comparisons to non-steroidal anti-inflammatory drugs (NSAIDs) and have been synthesized to improve upon the efficacy and side-effect profiles of existing treatments. researchgate.netnih.gov
The design of these therapeutic agents has focused on the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net Certain novel 3-(aminomethyl)this compound derivatives were synthesized and evaluated in vivo using carrageenan-induced rat paw edema models, a standard test for acute inflammation. researchgate.net One particular derivative, compound 56, showed significant anti-inflammatory activity in these models, comparable to standard drugs like diclofenac. researchgate.net Further in vitro enzyme inhibition assays revealed that this compound acts as a dual inhibitor of COX-2 and LOX, showing preferential and selective inhibition of the COX-2 isoenzyme over COX-1. researchgate.netdrugbank.com This selectivity is a desirable trait, as COX-1 inhibition is associated with gastrointestinal side effects common to many NSAIDs. The compound demonstrated a non-competitive enzyme inhibition towards COX-2 with an IC50 value of 14.91 μM. researchgate.net
In addition to their anti-inflammatory effects, indolizine derivatives have also shown analgesic properties. researchgate.net Hybrids of indolizine derivatives with established NSAIDs like sodium salicylate, aspirin, and mefenamic acid have been synthesized and evaluated. researchgate.net These hybrid molecules demonstrated superior analgesic and anti-inflammatory activities compared to the parent NSAID drugs alone, with the mefenamic acid-indolizine hybrid (INM) showing the most significant effects. researchgate.net
Neurological Applications (e.g., 5-HT3 Receptor Antagonists, α7 nAChR Agonists)
The versatile scaffold of this compound has been exploited to develop agents targeting the central nervous system (CNS). derpharmachemica.comgoogle.com Specifically, these derivatives have shown promise as 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists and have been explored for their potential as α7 nicotinic acetylcholine receptor (α7 nAChR) agonists. derpharmachemica.comnih.gov
Indolizine derivatives have been identified as potent antagonists of the 5-HT3 receptor. derpharmachemica.comnih.gov The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including emesis (vomiting) and nausea, particularly those induced by chemotherapy. nih.gov By altering the aromatic nucleus of existing compounds and incorporating a carboxylic acid group, researchers have developed potent and selective 5-HT3 receptor antagonists. derpharmachemica.comnih.gov One notable example is the indazole derivative BRL 43694, which emerged from these studies as a highly effective antiemetic agent used to combat cytotoxic drug-induced emesis. derpharmachemica.comnih.gov This line of research highlights the potential of indolizine-based structures in managing the side effects of cancer therapy. derpharmachemica.com
Furthermore, indolizine derivatives have been investigated for their activity at α7 nicotinic acetylcholine receptors (α7 nAChR), which are implicated in cognitive processes. nih.govresearchgate.net Agonists of this receptor are considered potential therapeutic targets for cognitive impairment in disorders like schizophrenia. nih.gov The development of indolizine compounds with α7 nAChR activity could offer new avenues for treating neurological and psychiatric conditions. nih.govresearchgate.net
Enzyme Inhibition (e.g., Phosphatase, COX-2, Farnesyltransferase, Aromatase)
Derivatives of this compound have been identified as effective inhibitors of several key enzymes implicated in various diseases, demonstrating the broad therapeutic potential of this chemical scaffold. nih.gov
Phosphatase Inhibition: The indolizine nucleus has been recognized for its potential in developing phosphatase inhibitors, which are crucial targets in various signaling pathways related to cell growth and differentiation. researchgate.net
COX-2 Inhibition: As mentioned previously, indolizine derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net This is a significant area of research for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov A specific 3-(aminomethyl)this compound derivative (compound 56) was shown to be a preferential and selective non-competitive inhibitor of COX-2 over COX-1, with an IC50 of 14.91 μM for COX-2. researchgate.netdrugbank.com
Farnesyltransferase Inhibition: Farnesyltransferase is an enzyme involved in post-translational modification of proteins, including the Ras protein, which is often mutated in human cancers. Inhibitors of this enzyme are therefore investigated as potential anticancer agents. Indolizine derivatives have been identified as efficient inhibitors of farnesyltransferase, adding another dimension to their anticancer profile. researchgate.net
Aromatase Inhibition: Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a primary strategy in the treatment of hormone-dependent breast cancer. nih.gov Indolizine-based compounds have been explored as aromatase inhibitors, showcasing their potential application in endocrine therapies for cancer. researchgate.netresearchgate.net
| Enzyme | Inhibition Type | Potency (IC50) | Potency (Ki) |
|---|---|---|---|
| COX-1 | - | >50 µM | - |
| COX-2 | Non-competitive | 14.91 µM | 0.72 µM |
| Lipoxygenase (Soybean) | Non-competitive | 13.09 µM | 0.92 µM |
Antiviral and Antiparasitic Potentials
The broad biological activity of the indolizine scaffold extends to potential antiviral and antiparasitic applications. researchgate.netresearchgate.net While research in this area is ongoing, initial studies have indicated that derivatives of this heterocyclic system can inhibit the replication of various pathogens.
In terms of antiviral activity, research into related indole structures has shown promising results. For example, a novel series of indolylthiosemicarbazides and their cyclized 4-thiazolidinone products were evaluated for their in vitro antiviral activity. nih.gov Several of these compounds exhibited notable activity against Coxsackie B4 virus, with EC50 values in the low microgram per milliliter range (0.4 to 2.1 μg/mL). nih.gov Furthermore, indole-2-carboxylic acid derivatives have been developed as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. mdpi.com One such derivative demonstrated a significant integrase inhibitory effect with an IC50 value of 0.13 μM. mdpi.com These findings suggest that the core indolizine structure could be a valuable template for the design of new antiviral agents.
Regarding antiparasitic potential, certain 1-substituted indolizine derivatives synthesized for antitubercular activity were also found to possess moderate activity against some pathogenic protozoa. nih.gov This dual activity suggests that these compounds may target pathways common to both mycobacteria and certain parasites, or possess multiple mechanisms of action. This opens up avenues for developing broad-spectrum anti-infective agents based on the this compound framework.
Emerging Applications of Indolizine 1 Carboxylic Acid in Materials Science and Beyond
Applications as Fluorescent Markers and Bioprobes
The inherent fluorescence of the indolizine (B1195054) scaffold makes it a promising candidate for developing fluorescent markers and bioprobes. nih.gov The photophysical properties of these compounds can be finely tuned by introducing various functional groups, leading to a range of emission colors. nih.gov
Researchers have developed a new fluorescent indolizine-based scaffold where an N,N-dimethylamino group acts as an electron donor, and various electron-withdrawing groups at the C-7 position help to tune the emission wavelength. nih.gov While the introduction of stronger electron-withdrawing groups like acetyl and aldehyde groups resulted in a red-shift of the emission wavelength, a carboxylic acid group at the C-7 position induced a blue-shift in the emission. nih.gov This tunability allows for the creation of fluorophores that cover a spectrum from blue to orange-red. nih.gov
One notable application is the development of a fluorescent pH sensor. A derivative of indolizine-1-carboxylic acid, specifically a compound with an N,N-dimethylamino group and a carboxylic acid group at the C-7 position, was identified as a potential pH sensor due to its high water solubility and pH-responsive functional groups. nih.gov A decrease in pH from 7.0 to 3.0 resulted in a blue shift of the emission wavelength from 529 nm to 473 nm, accompanied by an increase in fluorescence intensity. nih.gov This pH-dependent fluorescence demonstrates the potential of this compound derivatives as sensitive bioprobes for monitoring pH changes in biological systems.
Furthermore, a turn-on fluorescent probe based on an indolizine structure, CRL-1, has been developed for the detection of sulfite. This probe exhibits a rapid response time (within 10 seconds), excellent selectivity, and strong fluorescence emission at 458 nm, with a limit of detection of 8.1 μM. rsc.org
| pH | Emission Wavelength (nm) | Fluorescence Intensity |
|---|---|---|
| 7.0 | 529 | Lower |
| 3.0 | 473 | Higher |
Optoelectronic Materials and Devices
The favorable photophysical properties of indolizine derivatives have led to their investigation for use in optoelectronic devices, such as organic light-emitting devices (OLEDs) and dye-sensitized solar cells (DSSCs). rsc.org A newly synthesized substituted indolizine was investigated for its optical properties and potential applications in optoelectronic devices. researchgate.net
A new class of π-expanded indoloindolizines, created by merging indole (B1671886) and indolizine moieties, has been designed and synthesized for applications in organic optoelectronics. chemrxiv.org These materials exhibit vivid colors and fluorescence across the visible spectrum and have been used to fabricate organic field-effect transistors (OFETs) that show competitive performance with ambipolar charge transport properties. chemrxiv.org The strategic design of these molecules allows for the fine-tuning of the HOMO-LUMO gap, which in turn influences their optoelectronic properties. chemrxiv.orgchemrxiv.org
| Device Type | Indolizine Application | Key Feature |
|---|---|---|
| Organic Light-Emitting Devices (OLEDs) | Emissive Layer | Tunable emission properties |
| Dye-Sensitized Solar Cells (DSSCs) | Sensitizing Dye | Strong absorption in the visible spectrum |
| Organic Field-Effect Transistors (OFETs) | Active Material | Ambipolar charge transport |
Sensitizers in Spectroscopic Studies
The strong fluorescence properties of the conjugated planar electronic structure of indolizine make it a valuable tool for use as a spectroscopic sensitizer. derpharmachemica.com Sensitizers are molecules that can absorb light energy and then transfer it to another molecule, which then undergoes a specific chemical or physical process. The efficient light absorption and emission characteristics of this compound and its derivatives make them suitable for this purpose.
DNA Interaction Studies
The inherent fluorescence of the indolizine core also serves as a valuable tool for studying DNA interactions. derpharmachemica.com Fluorescent molecules can bind to DNA and report on the binding event through changes in their fluorescence properties, such as intensity, wavelength, and polarization.
For instance, a new fluorescent anthracene-based indolizine derivative was synthesized and tested for its DNA binding capabilities. researchgate.net Both experimental results and molecular docking simulations indicated that this anthracene-modified indolizine has a high affinity for DNA, suggesting its potential as a probe for DNA. researchgate.net The study of how these small molecules interact with DNA is crucial for the development of new therapeutic agents and diagnostic tools.
Future Directions and Challenges in Indolizine 1 Carboxylic Acid Research
Development of Highly Selective and Efficient Synthetic Methods
A primary challenge in the field is the continued development of synthetic methodologies that are not only efficient but also highly selective. Current methods, such as the 1,3-dipolar cycloaddition of pyridinium (B92312) N-ylides, are foundational for creating the indolizine (B1195054) core. nih.govmdpi.com However, future research must focus on refining these and discovering new pathways to achieve greater control over substitution patterns, which is critical for fine-tuning biological activity.
Key areas for development include:
Regio- and Stereoselectivity: Designing catalysts and reaction conditions that allow for the precise installation of functional groups at specific positions on the indolizine ring is paramount. For instance, Pd-catalyzed regioselective annulation has shown promise in controlling substitution. organic-chemistry.org
Atom Economy and Green Chemistry: Future syntheses should aim to be more environmentally benign. This includes developing one-pot reactions, utilizing less toxic and more abundant metal catalysts like copper and iron, and minimizing waste streams. organic-chemistry.orgresearchgate.net
Functional Group Tolerance: Methodologies must be robust enough to tolerate a wide variety of functional groups, which would allow for the late-stage diversification of complex molecules and the creation of extensive compound libraries for screening. researchgate.net
Novel Precursors: Exploring alternative starting materials beyond the traditional pyridine (B92270) and pyrrole-based substrates could open up new avenues for constructing the indolizine skeleton. chim.itrsc.org
Exploration of Novel Biological Targets and Therapeutic Areas
Derivatives of indolizine-1-carboxylic acid have demonstrated a wide spectrum of biological activities, most notably in the realm of anticancer research. Esters of substituted this compound have shown potent growth-inhibitory effects against a variety of human cancer cell lines, including non-small cell lung, glioblastoma, melanoma, and renal cancer. nih.govmdpi.com However, the full therapeutic potential of this class of compounds is likely much broader.
Future research should be directed toward:
Identifying Specific Molecular Targets: While many derivatives show promising bioactivity, the precise molecular targets are often unknown. Future work should focus on target deconvolution to understand the mechanism of action, whether it be inhibition of tubulin polymerization, disruption of EGFR signaling, or other pathways. mdpi.com
Expanding Therapeutic Applications: Beyond cancer, the indolizine scaffold has been associated with antimicrobial, anti-inflammatory, antioxidant, and 5-HT3 receptor antagonist activities. nih.gov A systematic exploration of this compound derivatives in these and other areas, such as neurodegenerative diseases and viral infections like HIV, is warranted. rsc.org
Structure-Activity Relationship (SAR) Studies: A comprehensive investigation into how modifications at each position of the this compound scaffold affect biological activity is needed. This will enable the rational design of more potent and selective therapeutic agents.
Table 1: Reported Biological Activities of Indolizine Derivatives
| Biological Activity | Description |
|---|---|
| Anticancer | Potent cytostatic and cytotoxic effects observed against multiple human cancer cell lines. nih.govmdpi.com |
| Antimicrobial | Activity reported against various bacterial and fungal strains. nih.gov |
| Anti-inflammatory | Certain derivatives have shown potential as anti-inflammatory agents. |
| 5-HT3 Receptor Antagonist | The core structure has been identified in compounds acting as potent 5-HT3 receptor antagonists. |
| Antioxidant | The indolizine nucleus has been associated with antioxidant properties. |
Advanced Computational Tools for Rational Design and Prediction
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions, thereby reducing the reliance on costly and time-consuming trial-and-error synthesis. openmedicinalchemistryjournal.com For indolizine derivatives, computational methods are already being used to predict binding modes and to design molecules with specific electronic and photophysical properties. nih.govacs.orgsemanticscholar.org
Future applications in this area should include:
Molecular Docking and Dynamics: Utilizing molecular docking to screen virtual libraries of this compound derivatives against known biological targets can prioritize candidates for synthesis. nih.govopenmedicinalchemistryjournal.com Subsequent molecular dynamics simulations can provide a more realistic picture of the ligand-receptor interactions. openmedicinalchemistryjournal.com
Quantum Mechanical Calculations: Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic properties of new derivatives. This is particularly useful for designing molecules for applications in materials science, such as fluorescent probes and sensors, by tuning HOMO/LUMO energy levels. acs.orgsemanticscholar.orgacs.org
Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, researchers can establish mathematical relationships between the structural features of this compound derivatives and their biological activity, enabling the prediction of potency for novel compounds. openmedicinalchemistryjournal.com
Sustainable and Scalable Production of this compound Derivatives
For any promising compound to move from the laboratory to clinical or commercial application, a sustainable and scalable synthesis is essential. Most reported syntheses of indolizine derivatives are performed on a small, laboratory scale. acs.org A significant future challenge is the development of processes that are economically viable and environmentally friendly for large-scale production.
Key considerations for future research are:
Process Optimization: Adapting existing high-yield laboratory methods for bulk production requires careful optimization of reaction conditions, including temperature, pressure, and catalyst loading.
Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability.
Cost-Effective Reagents: The development of synthetic routes that utilize inexpensive and readily available starting materials is crucial for commercial viability. nih.gov
Purification and Waste Reduction: Creating scalable purification protocols that minimize solvent use and waste generation is a critical component of sustainable production. The ability to recover and reuse reagents or catalysts would further enhance the practicality of the process. nih.gov
Multidisciplinary Approaches to Unlock Full Potential
The complexity of modern drug discovery and materials science necessitates a multidisciplinary approach. The full potential of this compound and its derivatives can only be realized through the integration of expertise from various scientific fields.
A truly synergistic approach would involve:
Synthetic and Medicinal Chemistry: Chemists will continue to design and synthesize novel derivatives with improved properties. nih.gov
Computational Science: Computational chemists will provide theoretical insights to guide the rational design of new molecules and predict their behavior. openmedicinalchemistryjournal.comsemanticscholar.org
Pharmacology and Cell Biology: Biologists will be essential for evaluating the efficacy of new compounds in relevant cellular and animal models and for elucidating their mechanisms of action. mdpi.com
Chemical Biology: The use of indolizine-based probes and tags can help identify novel biological targets and pathways. acs.org
Materials Science: For non-therapeutic applications, materials scientists can explore the unique photophysical properties of these compounds for use in electronics and imaging. acs.org
By fostering collaboration among these disciplines, the scientific community can overcome the existing challenges and accelerate the translation of promising research on this compound from the laboratory to real-world applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
